molecular formula C19H23F3N2O5 B13451552 Fluvoxamine Maleic Acid Monoamide(Fluvoxamine Maleate Impurity)

Fluvoxamine Maleic Acid Monoamide(Fluvoxamine Maleate Impurity)

Cat. No.: B13451552
M. Wt: 416.4 g/mol
InChI Key: IRLGOHSHDYCIAB-ZMVBZRCWSA-N
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Preparation Methods

Industrial Production Methods: Industrial production of Fluvoxamine Maleic Acid Monoamide follows stringent regulatory guidelines to ensure the purity and quality of the compound. The production process involves the use of high-quality reagents and controlled reaction conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Fluvoxamine Maleic Acid Monoamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The exact mechanism of action of Fluvoxamine Maleic Acid Monoamide is not well-documented. as an impurity of fluvoxamine maleate, it may share some similarities in its interaction with biological targets. Fluvoxamine maleate primarily functions by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing serotonin levels and improving mood . It also acts as an agonist for the sigma-1 receptor, which plays a role in modulating inflammation and neuroprotection .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23F3N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

(Z)-4-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C19H23F3N2O5/c1-28-12-3-2-4-16(14-5-7-15(8-6-14)19(20,21)22)24-29-13-11-23-17(25)9-10-18(26)27/h5-10H,2-4,11-13H2,1H3,(H,23,25)(H,26,27)/b10-9-,24-16+

InChI Key

IRLGOHSHDYCIAB-ZMVBZRCWSA-N

Isomeric SMILES

COCCCC/C(=N\OCCNC(=O)/C=C\C(=O)O)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COCCCCC(=NOCCNC(=O)C=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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